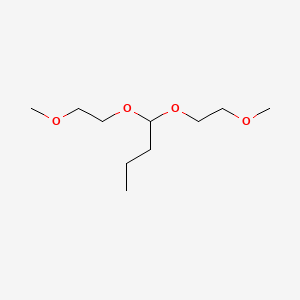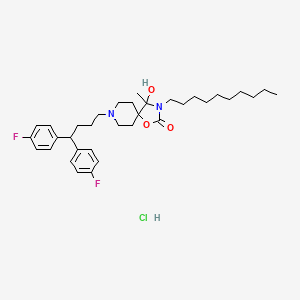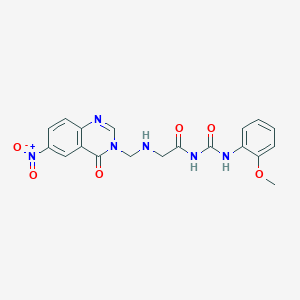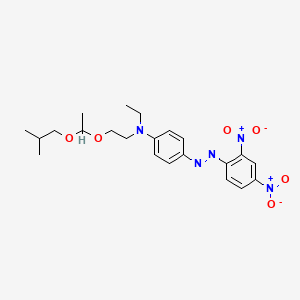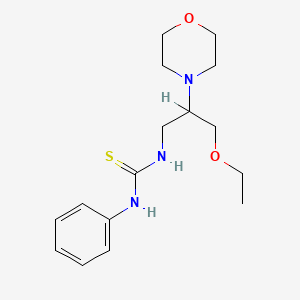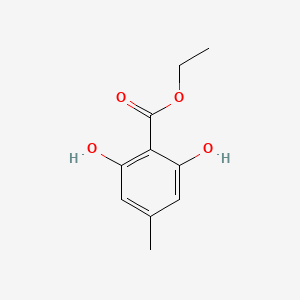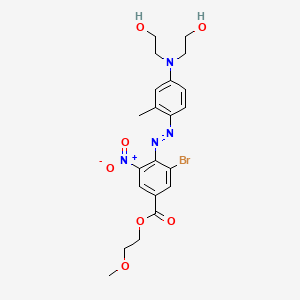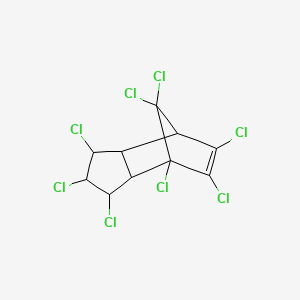
4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- is a complex organic compound characterized by its unique structure and multiple chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- typically involves multiple steps, including the chlorination of precursor compounds and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. Optimization of reaction conditions and purification techniques are essential for producing the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of chlorine atoms or addition of hydrogen atoms.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce less chlorinated or hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple chlorine atoms make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, such as drug development or as diagnostic agents.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chlorinated indenes and related structures with varying degrees of chlorination and hydrogenation.
Uniqueness
The uniqueness of 4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- lies in its specific arrangement of chlorine atoms and its potential reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
184654-63-5 |
|---|---|
Molekularformel |
C10H6Cl8 |
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
1,3,4,5,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-4-1-2(5(12)7(4)14)9(16)8(15)6(13)3(1)10(9,17)18/h1-5,7H |
InChI-Schlüssel |
UCLSMRUQRKTEHR-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2C3(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





